N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methoxyphenyl)sulfonylbutanamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-3-24-17-13-18-19(30-11-10-29-18)14-20(17)31-22(24)23-21(25)5-4-12-32(26,27)16-8-6-15(28-2)7-9-16/h6-9,13-14H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRJWMRILJOIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages : The benzothiazole-dioxane core offers metabolic stability, while the sulfonylbutanamide chain balances hydrophilicity and lipophilicity.
- Limitations vs. Triazoles : While triazoles () exhibit tautomerism for versatile binding, the rigid benzothiazole core may limit conformational flexibility .
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The benzothiazole ring is classically constructed via cyclization of 2-aminothiophenol with carbonyl sources. For the dioxino fusion, a diol-containing precursor is essential.
Protocol Adaptation (PMC7181030):
- Reactants : 2-Amino-4,5-dihydroxybenzenethiol (1.0 eq), ethyl glyoxalate (1.2 eq)
- Catalyst : SnP₂O₇ (10 mol%)
- Conditions : Ethanol, reflux, 6–8 h
- Yield : 78–85% (dioxino-benzothiazole intermediate)
This method leverages SnP₂O₇’s Lewis acidity to facilitate simultaneous cyclization and dioxane ring formation.
Microwave-Assisted Cyclization
Accelerated synthesis using microwave irradiation reduces reaction times:
- Reactants : 2-Amino-4,5-dihydroxybenzenethiol, chloroacetyl chloride (1.5 eq)
- Solvent : Acetic acid
- Conditions : Microwave, 150 W, 10 min
- Yield : 89%
Microwave methods enhance efficiency, particularly for thermally sensitive intermediates.
Introduction of the 3-Ethylidene Group
Alkylation of the Benzothiazole Nitrogen
Post-core formation, the ethyl group is introduced via nucleophilic substitution:
- Substrate : Benzothiazole-dioxino intermediate (1.0 eq)
- Alkylating Agent : Ethyl bromide (1.5 eq)
- Base : K₂CO₃ (2.0 eq)
- Solvent : DMF, 80°C, 12 h
- Yield : 72%
Excess base ensures deprotonation of the thiazole nitrogen, promoting alkylation.
Schiff Base Formation for Ylidene Moiety
The ylidene group (C=N) is installed via condensation:
- Reactants : 3-Amino-benzothiazole-dioxino derivative (1.0 eq), butyraldehyde (1.2 eq)
- Catalyst : p-TsOH (5 mol%)
- Conditions : Toluene, Dean-Stark trap, 110°C, 6 h
- Yield : 81%
Azeotropic water removal drives imine formation to completion.
Synthesis of the 4-(4-Methoxyphenyl)Sulfonylbutanamide Side Chain
Sulfonation of 4-Methoxyphenylbutane
- Reactants : 4-Methoxyphenylbutane (1.0 eq), SO₃·Py complex (1.5 eq)
- Solvent : DCM, 0°C → rt, 4 h
- Yield : 88% (sulfonic acid intermediate)
Conversion to Sulfonyl Chloride
- Reagent : PCl₅ (2.0 eq)
- Conditions : Reflux, 3 h
- Yield : 94%
Amidation with Butanamine
- Reactants : Sulfonyl chloride (1.0 eq), butanamine (1.2 eq)
- Base : Et₃N (2.0 eq)
- Solvent : THF, 0°C → rt, 2 h
- Yield : 85%
Final Coupling and Global Synthesis
Mitsunobu Coupling of Core and Side Chain
- Reactants : 3-Ethylidene-benzothiazole-dioxino (1.0 eq), 4-(4-methoxyphenyl)sulfonylbutanamide (1.2 eq)
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
- Solvent : THF, 0°C → rt, 24 h
- Yield : 68%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
